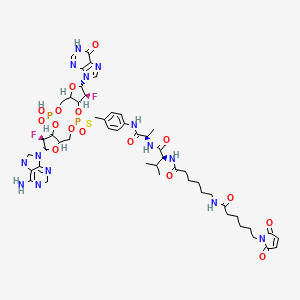
CL845-PAB-Ala-Val-C5-MC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CL845-PAB-Ala-Val-C5-MC is a conjugatable ligand for the stimulator of interferon genes (STING) pathway. This compound is synthesized from the proprietary cyclic dinucleotide CL845 and is designed for bioconjugation. It is primarily used in scientific research for its ability to bind to STING, a protein that plays a crucial role in the immune response to cytosolic DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CL845-PAB-Ala-Val-C5-MC involves the conjugation of the cyclic dinucleotide CL845 with a para-aminobenzoic acid (PAB) linker, followed by the addition of alanine (Ala) and valine (Val) residues, and finally the attachment of a maleimide group (C5-MC). The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.
Análisis De Reacciones Químicas
Types of Reactions: CL845-PAB-Ala-Val-C5-MC primarily undergoes bioconjugation reactions. These reactions involve the formation of covalent bonds between the compound and other biomolecules, such as proteins or peptides.
Common Reagents and Conditions: Common reagents used in the bioconjugation reactions of this compound include reducing agents like dithiothreitol (DTT) and catalysts like N-hydroxysuccinimide (NHS). The reactions are typically carried out in aqueous buffers at physiological pH and temperature.
Major Products: The major products formed from the bioconjugation reactions of this compound are conjugates of the compound with various biomolecules. These conjugates retain the ability to bind to STING and activate the immune response.
Aplicaciones Científicas De Investigación
CL845-PAB-Ala-Val-C5-MC has a wide range of applications in scientific research, particularly in the fields of immunology and oncology. It is used to study the STING pathway and its role in the immune response to cytosolic DNA. The compound is also used in the development of immunotherapeutic agents, such as antibody-drug conjugates (ADCs) and antigen-adjuvant conjugates (AACs). These conjugates are designed to enhance the immune response to cancer cells and infectious agents.
Mecanismo De Acción
The mechanism of action of CL845-PAB-Ala-Val-C5-MC involves its binding to the STING protein. Upon binding, the compound activates the STING pathway, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This activation triggers an immune response that helps to eliminate cancer cells and infectious agents. The PAB linker ensures the accessibility of the compound to the protease cathepsin B, which cleaves the linker and releases the active STING ligand.
Comparación Con Compuestos Similares
CL845-PAB-Ala-Val-C5-MC is unique in its ability to conjugate with various biomolecules and activate the STING pathway. Similar compounds include other STING agonists, such as CL656 and STG-982. These compounds also target the STING pathway but differ in their chemical structure and conjugation capabilities. This compound stands out due to its proprietary cyclic dinucleotide structure and its ability to form stable bioconjugates with a wide range of biomolecules.
List of Similar Compounds:- CL656
- STG-982
- STG-968
Propiedades
Fórmula molecular |
C51H64F2N14O16P2S |
|---|---|
Peso molecular |
1261.1 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanamide |
InChI |
InChI=1S/C51H64F2N14O16P2S/c1-27(2)39(64-34(69)11-6-4-8-18-55-33(68)10-7-5-9-19-65-35(70)16-17-36(65)71)49(74)62-28(3)47(72)63-30-14-12-29(13-15-30)22-86-85(77)79-21-32-42(37(52)50(81-32)66-25-60-40-44(54)56-23-57-45(40)66)82-84(75,76)78-20-31-43(83-85)38(53)51(80-31)67-26-61-41-46(67)58-24-59-48(41)73/h12-17,23-28,31-32,37-39,42-43,50-51H,4-11,18-22H2,1-3H3,(H,55,68)(H,62,74)(H,63,72)(H,64,69)(H,75,76)(H2,54,56,57)(H,58,59,73)/t28-,31+,32+,37+,38+,39+,42+,43+,50+,51+,85?/m1/s1 |
Clave InChI |
NOYLKEKRSPLWJH-YZCPQBKDSA-N |
SMILES isomérico |
C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


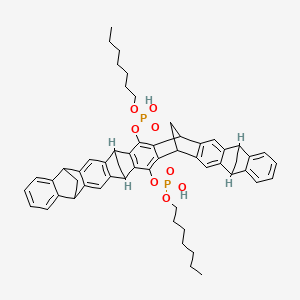


![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
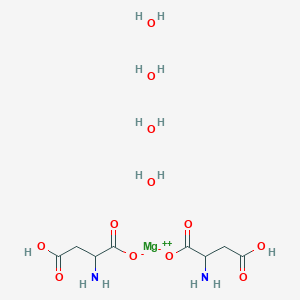


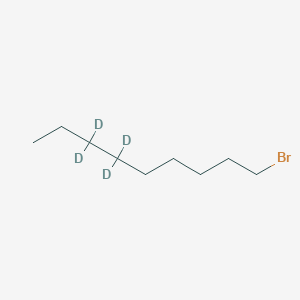
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

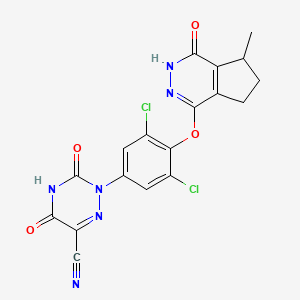

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
